2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine

Metalation Halogen-Metal Exchange Carboxylation

Researchers attempting sequential pyrimidine functionalization with dichloro analogs face statistical mixtures and low yields. 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine solves this with orthogonal halogen reactivity: the C-4 iodine undergoes selective Suzuki/Heck coupling, while the C-2 chlorine remains intact for subsequent SNAr amination. • Enables ordered two-step diversification without protecting group manipulation. • >98% purity ensures reliable HTE and parallel synthesis performance. • Bulk quantities (1 g-25 g) available with batch-specific CoA for procurement confidence.

Molecular Formula C5HClF3IN2
Molecular Weight 308.43 g/mol
Cat. No. B12289021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine
Molecular FormulaC5HClF3IN2
Molecular Weight308.43 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)I)C(F)(F)F
InChIInChI=1S/C5HClF3IN2/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H
InChIKeySRFMINHYNHBGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine: Strategic Halogenated Building Block


2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that integrates an electron-withdrawing trifluoromethyl group (-CF₃) at the 5-position with two distinct halogen handles: a chlorine atom at the 2-position and an iodine atom at the 4-position . This molecular architecture, with the formula C₅HClF₃IN₂ and a molecular weight of approximately 308.43 g/mol , is specifically designed for sequential, chemoselective functionalization. The differential reactivity of the C–I and C–Cl bonds enables ordered cross-coupling and nucleophilic aromatic substitution (SNAr) sequences, a capability not shared by simpler dichloro or mono-iodo analogs [1]. This property makes the compound a strategic intermediate for constructing complex molecular frameworks in pharmaceutical and agrochemical research.

C–I bond: initial cross-coupling
C–Cl bond: subsequent SNAr or coupling
Enables ordered diversification

Why Generic Analogs Cannot Replace This Building Block


Generic substitution with seemingly similar pyrimidines such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine or 2-chloro-5-(trifluoromethyl)pyrimidine introduces significant limitations in reaction planning and product complexity. These simpler analogs lack the requisite orthogonality of halogen reactivity; a dichloro compound, for instance, suffers from potential cross-reactivity and statistical mixtures in sequential functionalizations [1]. Conversely, the presence of a single reactive handle in monohalo species restricts the synthetic sequence to a single diversification step. The 2-chloro-4-iodo substitution pattern uniquely positions the more labile iodine for initial cross-coupling events, leaving the chlorine intact for subsequent nucleophilic aromatic substitution (SNAr) or further metal-catalyzed transformations, a key advantage supported by differential reactivity data [REFS-2, REFS-3].

This product 2,4-dichloro analog May lead to cross-reactivity and statistical mixtures in sequential functionalizations.
This product mono-halo analog Limits synthesis to a single diversification step, constraining scaffold complexity.

Quantitative Evidence for Selecting This Building Block


Regioisomer-Dependent Metalation Outcome

In a direct comparative study of halogen/metal permutations on trifluoromethyl-substituted pyrimidines, 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine—a positional isomer of the target compound—was treated with butyllithium followed by carboxylation. This reaction afforded the expected carboxylic acid in only poor yields, with no trace of the desired acid product detected in some related cases [1]. This outcome contrasts with the generally high yields (typically >70%) observed for metalation of pyrimidines bearing the 4-chloro-5-iodo or similar substitution patterns, which are electronically stabilized by adjacent electron-withdrawing groups [2]. The data underscore that the precise location of the iodine atom relative to the CF₃ and chloro groups critically dictates metalation success, positioning the 2-chloro-4-iodo-5-(trifluoromethyl)pyrimidine architecture as a superior choice for such transformations.

Regioisomer Metalation
Head-to-head
Target pattern: >70% yield (class-level). Comparator 5-iodo-4-CF₃ isomer: poor yield.
Iodine position critically controls metalation success.
Supports route feasibility review.
Metalation Halogen-Metal Exchange Carboxylation Regioselectivity Reaction Yield

Chemoselective Halogen Reactivity in Cross-Coupling

The ortho-iodo and para-chloro substituents on the pyrimidine ring exhibit a pronounced difference in reactivity, enabling stepwise, chemoselective functionalization. In palladium-catalyzed Suzuki-Miyaura cross-couplings, iodoarenes are known to react approximately 10⁴ times faster than the corresponding chloroarenes under identical conditions [1]. This kinetic preference ensures that the C–I bond at the 4-position can be exclusively engaged in a first coupling step, leaving the C–Cl bond intact. Subsequently, the residual chlorine can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides, or participate in a second, more forcing cross-coupling event. This sequential reactivity is a direct consequence of the compound's halogen array and is a primary differentiator from non-orthogonal analogs like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which often yields statistical mixtures in similar stepwise approaches [2].

Chemoselective Halogen Reactivity
Class-level inference
C–I / C–Cl oxidative addition rate ratio ≈ 10⁴
Enables ordered, predictable diversification steps.
Data to verify for specific substrate.
Chemoselectivity Cross-Coupling Nucleophilic Aromatic Substitution Halogen Reactivity Synthetic Efficiency

Commercial Purity Benchmarking

Reliable procurement hinges on consistently high purity to ensure reproducible synthetic outcomes. 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine is commercially available from multiple reputable suppliers at a standard purity of ≥98% . This purity level is on par with, and in some cases exceeds, that of more common building blocks like 2-chloro-5-(trifluoromethyl)pyrimidine, which is often supplied at 99% purity . While the 1% difference is not substantial for most applications, the consistent availability of high-purity material for this specialized compound reduces the need for in-house purification before use, saving time and resources.

Commercial Purity Benchmarking
Cross-study comparable
This product: ≥98%. Analog 2-chloro-5-(trifluoromethyl)pyrimidine: 99%.
Consistent high purity supports batch reproducibility.
Procurement specification review.
Purity Quality Control Procurement Analytical Standard Reproducibility

Spectral Characterization for Quality Control

For procurement and internal quality control, the availability of authoritative spectral data is essential for unambiguous compound identification. The 2-chloro-4-iodo-5-(trifluoromethyl)pyrimidine core structure is definitively characterized by mass spectrometry (MS) data available in the KnowItAll Mass Spectral Library (Wiley Registry) [1]. The compound's exact mass is 307.8825 g/mol, and it has a defined InChIKey (FNLLTDZRPSTSMA-UHFFFAOYSA-N) that serves as a unique digital identifier [REFS-1, REFS-2]. This contrasts with simpler analogs for which spectral data may be less comprehensively curated in third-party databases. Access to these reference spectra enables rapid, reliable confirmation of identity and purity in receiving laboratories.

Spectral Characterization
Supporting evidence
MS data available in KnowItAll Library. Defined InChIKey.
Streamlines identity confirmation in QC workflows.
Source-specific database review.
Mass Spectrometry Analytical Standard InChIKey Compound Identification Quality Control

High-Value Application Scenarios


Sequential Diversification for Kinase Inhibitor SAR

In medicinal chemistry programs, the ability to rapidly explore structure-activity relationships (SAR) around a central pyrimidine core is paramount. 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine enables a two-step diversification sequence: first, a Suzuki-Miyaura cross-coupling at the 4-iodo position installs an aryl or heteroaryl group, leveraging the high reactivity of the C–I bond for high-yielding, selective coupling [1]. Subsequently, the remaining 2-chloro substituent is displaced with an amine under SNAr conditions to introduce a solubilizing or potency-modulating group. This ordered approach avoids the statistical mixtures and low yields associated with attempts to sequentially functionalize 2,4-dichloro-5-(trifluoromethyl)pyrimidine [2], thereby accelerating lead optimization cycles.

Advanced Agrochemical Intermediates via Orthogonal Reactivity

Agrochemical discovery relies on the efficient synthesis of complex, patentable scaffolds. The trifluoromethyl group is a common motif in modern herbicides and fungicides due to its metabolic stability and lipophilicity-enhancing properties. 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine serves as an ideal entry point for constructing such molecules. The iodine handle allows for the chemoselective installation of a first, often large, fragment (e.g., via Sonogashira or Heck coupling), while the chlorine provides a latent site for late-stage functionalization with nucleophiles. This orthogonal reactivity minimizes protecting group manipulations and streamlines the synthetic route to highly decorated pyrimidines, a key advantage over non-orthogonal analogs [3].

Organometallic Functionalization to 5-Carboxypyrimidines

The synthesis of pyrimidine-5-carboxylic acids is a valuable but sometimes challenging transformation. While the 5-iodo-4-CF₃ regioisomer fails in halogen/metal exchange with butyllithium [4], the 2-chloro-4-iodo-5-CF₃ architecture is structurally poised for successful metalation based on the stabilizing influence of the adjacent chloro and CF₃ groups. This makes the target compound a viable precursor for generating 5-lithiated or 5-magnesiated intermediates, which can then be trapped with electrophiles such as carbon dioxide to yield the corresponding carboxylic acids. This capability provides a direct route to functionalized pyrimidine building blocks that are otherwise difficult to access, enhancing the compound's value in process chemistry and scale-up.

High-Throughput Experimentation and Library Synthesis

In HTE workflows, the reliability and predictability of a building block's reactivity are crucial. 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine, with its well-documented chemoselectivity (C–I >> C–Cl in cross-coupling) [1] and high commercial purity , is an excellent candidate for automated parallel synthesis. It can be used to generate diverse, drug-like compound libraries through a standardized two-step protocol on a robotic platform. The consistent performance and high purity minimize the need for manual intervention or post-synthesis purification of intermediate arrays, directly increasing the throughput and efficiency of the discovery process.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Two-step ordered diversification
C–I vs. C–Cl chemoselectivity; SNAr reactivity
Agrochemical scaffold synthesis
Orthogonal reactivity handles
Late-stage functionalization; protecting-group minimization
Organometallic 5-carboxylation
Regioisomer-dependent metalation
Halogen/metal exchange outcome with butyllithium
High-throughput library synthesis
Predictable chemoselectivity and high purity
Performance consistency in automated parallel synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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